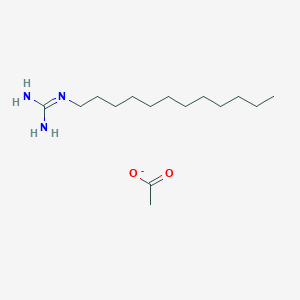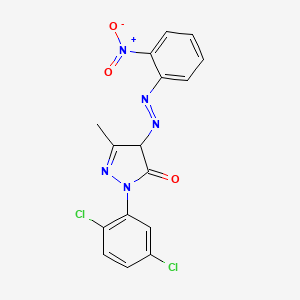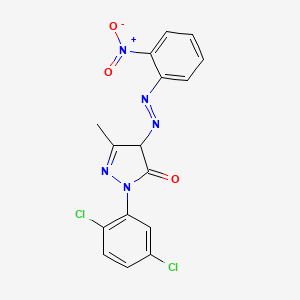
1,1'-Dimethyl-3,3'methylenedi-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dimethyl-3,3’-methylenedi-indole is a chemical compound with the molecular formula C19H18N2 and a molecular weight of 274.36 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is known for its unique structure, which includes two indole units connected by a methylene bridge and methyl groups at the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Dimethyl-3,3’-methylenedi-indole can be synthesized through various methods. One common approach involves the reaction of indole derivatives with formaldehyde and a methylating agent under acidic conditions . The reaction typically proceeds through the formation of a methylene bridge between the indole units, followed by methylation of the nitrogen atoms.
Industrial Production Methods
In industrial settings, the synthesis of 1,1’-dimethyl-3,3’-methylenedi-indole may involve large-scale reactions using similar principles. The process often includes the use of catalysts to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-Dimethyl-3,3’-methylenedi-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole units or the methylene bridge.
Substitution: Electrophilic substitution reactions are common, where substituents replace hydrogen atoms on the indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like diazonium salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can yield various substituted indoles .
Scientific Research Applications
1,1’-Dimethyl-3,3’-methylenedi-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-dimethyl-3,3’-methylenedi-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
1,1’-Dimethyl-3,3’-methylenedi-indole can be compared with other similar compounds, such as:
3,3’-Methylenedi-indole: Lacks the methyl groups on the nitrogen atoms, leading to different chemical and biological properties.
N,N-Dimethyl-3,3’-methylenedi-indole: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Properties
Molecular Formula |
C19H18N2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-methyl-3-[(1-methylindol-3-yl)methyl]indole |
InChI |
InChI=1S/C19H18N2/c1-20-12-14(16-7-3-5-9-18(16)20)11-15-13-21(2)19-10-6-4-8-17(15)19/h3-10,12-13H,11H2,1-2H3 |
InChI Key |
ZACMZGNBTFBTPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC3=CN(C4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


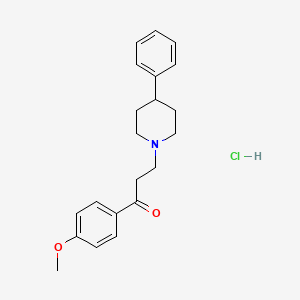
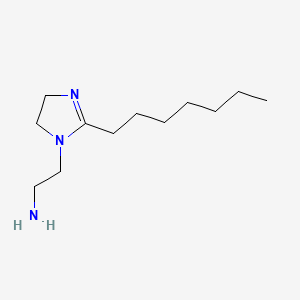
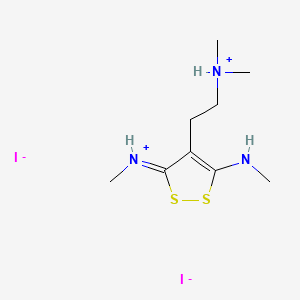

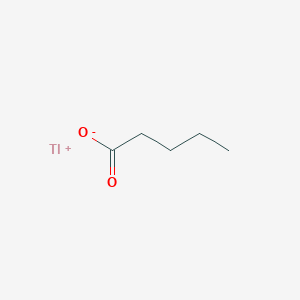
![disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate](/img/structure/B13745533.png)

